An In-depth Technical Guide to 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester: Current Knowledge and Future Prospects
An In-depth Technical Guide to 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester: Current Knowledge and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a molecule incorporating the versatile 2-aminopyridine scaffold, it is of significant interest for the development of novel therapeutics.[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential reactivity of this compound, drawing upon available data for structurally related molecules to infer its chemical behavior. While specific experimental data for the title compound is limited in publicly accessible literature, this document serves to consolidate current knowledge and highlight areas for future research.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations make it an attractive building block for creating diverse molecular libraries. The introduction of dicarboxylic acid dimethyl ester groups at the 3 and 5 positions of the 2-aminopyridine ring, as in the case of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, is anticipated to modulate the molecule's electronic and steric properties, offering new avenues for interaction with biological targets.
Molecular Structure and Physicochemical Properties
Table 1: Physicochemical Properties of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester
| Property | Value | Source |
| Chemical Name | 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester | - |
| CAS Number | 1187930-77-3 | [2][3] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Canonical SMILES | COC(=O)C1=CC(=NC=C1N)C(=O)OC | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Characterization
While a specific, detailed synthetic protocol for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is not published in readily accessible scientific literature, its synthesis can be logically approached based on established methods for preparing substituted pyridines.
Postulated Synthetic Pathways
A plausible synthetic route could involve the construction of the substituted pyridine ring, followed by functional group manipulations. One potential strategy is the Hantzsch pyridine synthesis or a variation thereof, which is widely used for the preparation of dihydropyridines that can be subsequently oxidized to the corresponding pyridine.
Another approach could involve the modification of a pre-existing pyridine ring. For instance, starting from a suitable commercially available aminopyridine, electrophilic substitution reactions could be employed to introduce the dicarboxylate functionalities, although the directing effects of the amino group would need to be carefully considered.
Caption: Postulated Hantzsch-type synthesis workflow.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the analysis of similar compounds.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the ester groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing ester groups.
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbons of the ester groups, the aromatic carbons of the pyridine ring, and the methyl carbons of the ester groups.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester groups, C-N stretching, and various vibrations associated with the pyridine ring. The N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. The C=O stretching of the ester groups would likely appear around 1700-1730 cm⁻¹.
3.2.4. Mass Spectrometry
Mass spectrometry would be crucial for confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy and carbomethoxy groups.
Chemical Reactivity
The chemical reactivity of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is dictated by the interplay of the electron-donating amino group and the electron-withdrawing dicarboxylate ester groups on the pyridine ring.
Caption: Predicted reactivity map of the title compound.
Reactions at the Amino Group
The primary amino group is expected to be a key site for functionalization. It can undergo a range of reactions typical for aromatic amines, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
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Alkylation: Reaction with alkyl halides, although careful control of conditions would be necessary to avoid over-alkylation and reaction at the pyridine nitrogen.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent transformations.
Reactions involving the Pyridine Ring
The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack. However, the presence of the electron-donating amino group at the 2-position will influence this reactivity. Electrophilic aromatic substitution is also possible, with the directing effects of both the amino and ester groups determining the position of substitution.
Reactions of the Ester Groups
The dimethyl ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also be converted to amides through reaction with amines or undergo reduction to the corresponding diol.
Potential Applications in Drug Development and Materials Science
The 2-aminopyridine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1] The unique substitution pattern of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester makes it an interesting candidate for several applications:
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Scaffold for Medicinal Chemistry: This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The amino and ester functionalities provide handles for a variety of chemical modifications.
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Ligand for Metal Complexes: The nitrogen atoms of the pyridine ring and the amino group, along with the carbonyl oxygens of the ester groups, could act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or material properties.
Conclusion and Future Directions
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester represents a promising yet underexplored molecule. While its existence is confirmed, a significant gap remains in the scientific literature regarding its detailed synthesis, characterization, and reactivity. Future research should focus on:
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Development of a robust and scalable synthetic protocol.
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Full experimental characterization , including melting point, solubility, and comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction).
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Systematic investigation of its chemical reactivity to establish a toolbox for its derivatization.
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Exploration of its utility in medicinal chemistry through the synthesis and biological evaluation of derivative libraries.
The elucidation of these fundamental properties will undoubtedly pave the way for the application of this compound in the development of novel pharmaceuticals and advanced materials.
References
A comprehensive list of references for the topics discussed in this guide is provided below. Please note that direct citations for the title compound are limited due to the current state of available literature.
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Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available at: [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Available at: [Link]
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Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. ResearchGate. Available at: [Link]
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. Available at: [Link]
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2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. ResearchGate. Available at: [Link]
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Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. Available at: [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed Central. Available at: [Link]
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Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]
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Dimethyl pyridine-3,5-dicarboxylate. PubChem. Available at: [Link]
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SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]
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1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R) - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
- Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available at: [Link]
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pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. Available at: [Link]
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Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link]
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FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available at: [Link]
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CAS No. 1187930-77-3, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. 001Chemical. Available at: [Link]
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Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]
- EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.
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1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available at: [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. Available at: [Link]
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Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. Available at: [Link]
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4-Dimethylaminopyridine. MassBank. Available at: [Link]

